N-[3-(furan-2-yl)propyl]-2-(5-methoxy-1H-indol-1-yl)acetamide

Lipophilicity CNS drug design Physicochemical profiling

Indole-acetamide analogs with ethyl vs. propyl linkers are not interchangeable in CNS permeability or binding assays. This compound offers a distinct lipophilicity profile. - **Differentiator**: LogP ~3.0 (vs. 2.5 for ethyl linker) - optimized for blood-brain barrier penetration. - **SAR utility**: 7 rotatable bonds enable matched-pair studies with ethyl analog to isolate methylene effects. - **Synthetic handle**: 5-methoxy group allows late-stage demethylation to phenol for probe conjugation. - **Supply**: Purity ≥95%, immediate shipment for screening libraries.

Molecular Formula C18H20N2O3
Molecular Weight 312.4 g/mol
Cat. No. B12183739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(furan-2-yl)propyl]-2-(5-methoxy-1H-indol-1-yl)acetamide
Molecular FormulaC18H20N2O3
Molecular Weight312.4 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)N(C=C2)CC(=O)NCCCC3=CC=CO3
InChIInChI=1S/C18H20N2O3/c1-22-16-6-7-17-14(12-16)8-10-20(17)13-18(21)19-9-2-4-15-5-3-11-23-15/h3,5-8,10-12H,2,4,9,13H2,1H3,(H,19,21)
InChIKeyCZLHFNLOAZERHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Profile: 5-Methoxyindole-Furan Acetamide


N-[3-(furan-2-yl)propyl]-2-(5-methoxy-1H-indol-1-yl)acetamide (CAS 1144496-96-7, molecular formula C18H20N2O3, molecular weight 312.4 g/mol) is a synthetic indole derivative that incorporates a 5-methoxyindole core linked via an acetamide bridge to a furan-2-ylpropyl side chain . This compound belongs to a broader class of indole-acetamide screening compounds, but its specific combination of a propyl linker and methoxy substitution differentiates it from close ethyl-linker and alternative-substituent analogs. No primary bioactivity data have been published for this compound; its differentiation from analogs is therefore limited to computed physicochemical and drug-likeness parameters .

Selection based on computed physicochemical differentiation from close analogs
Distinct lipophilicity, H-bond acceptor, and molecular weight profile vs ethyl, fluoro, dimethoxy analogs
CNS-focused screening library inclusion context; no primary bioactivity data published

Why 5-Methoxyindole-Furan Acetamide Cannot Be Substituted


Indole-acetamide derivatives with varying linker lengths and substituent types are not interchangeable in screening or SAR contexts. Altering the alkyl linker from propyl to ethyl reduces the molecular weight by 14 Da (312.4 → 298.3 g/mol), decreases the computed logP by approximately 0.5 log units (XLogP3-AA: 3.0 → 2.5), and removes one rotatable bond (7 → 6), all of which can influence membrane permeability, metabolic stability, and binding pocket compatibility . Replacing the 5-methoxy group with a 6-fluoro substituent eliminates a hydrogen-bond acceptor while simultaneously altering electronic distribution and metabolic soft spots, potentially shifting both potency and selectivity profiles . These quantitative property differences underscore why procurement or screening decisions must be based on exact structural identity rather than generic class membership.

Target compound Propyl linker, 5-methoxy substitution
Ethyl-linker analog Lower lipophilicity and reduced conformational flexibility may alter membrane permeability and binding pocket fit
Target compound Methoxy H-bond acceptor at indole 5-position
6-Fluoro analog Loss of H-bond acceptor may shift potency and selectivity profiles; electronic distribution differs

Differentiation Evidence: Indole-Furan Acetamide vs Analogs


Propyl vs. Ethyl Linker: Lipophilicity and Conformational Flexibility

The target compound contains a propyl linker between the acetamide nitrogen and the furan ring, whereas the closest commercial analog (CID 39352247) contains an ethyl linker. The extra methylene group increases the molecular weight from 298.34 to 312.4 g/mol and the computed logP (XLogP3-AA) from 2.5 to an estimated 3.0, consistent with the Hansch π contribution of a methylene unit . The rotatable bond count also increases from 6 to 7, providing greater conformational sampling . For CNS-targeted programs, this logP shift may place the target compound in a more favorable range for passive blood-brain barrier permeation (optimal logP 2–4) compared to the slightly more polar ethyl analog .

Propyl vs Ethyl Linker
Cross-study comparable
ΔXLogP ≈ +0.5
Supports CNS lipophilicity optimization context
Estimated by methylene increment; computed XLogP3-AA
Lipophilicity CNS drug design Physicochemical profiling

5-Methoxy vs. 6-Fluoro Substitution: H-Bonding and Metabolism

The target compound carries a methoxy substituent at the indole 5-position (hydrogen-bond acceptor count = 3), whereas the 6-fluoro analog (CAS 1144500-04-8, C17H17FN2O2, MW 300.33 g/mol) has a fluorine atom that does not contribute to the H-bond acceptor count (HBA = 2) . The methoxy group can participate in both hydrogen-bond acceptance and van der Waals interactions, while the fluoro substituent primarily modulates electronic distribution and blocks CYP450-mediated oxidative metabolism at the 6-position. Additionally, the target compound's molecular weight is 12 Da higher than the fluoro analog (312.4 vs. 300.33 g/mol) .

5-Methoxy vs 6-Fluoro
Data to verify
HBA 3 → 2; MW 312.4 → 300.3
H-bond acceptor profile may affect target engagement
Computed from molecular formula; no bioactivity data
Medicinal chemistry Metabolic stability H-bond interactions

Furan vs. Dimethoxybenzyl Side Chain: Shape and π-Stacking

The target compound terminates in a furan ring (five-membered heterocycle with one oxygen), whereas the dimethoxybenzyl analog (CID 29140224) terminates in a 3,4-dimethoxyphenyl group . The furan ring is electron-rich and can engage in π-π stacking with aromatic protein residues, but its smaller size (five atoms) and heteroatom content reduce overall lipophilicity relative to the dimethoxyphenyl group (XLogP3-AA: ~3.0 vs. 2.9 for the dimethoxybenzyl analog) . The target's molecular weight is 42 Da lower than the dimethoxybenzyl analog (312.4 vs. 354.4 g/mol), yielding a better ligand efficiency index for equivalent potency .

Furan vs Dimethoxybenzyl
Cross-study comparable
ΔMW = −42 Da
Improved ligand efficiency metric context
Based on PubChem computed properties
Molecular recognition π-π stacking Ligand efficiency

Lipinski Rule-of-Five Compliance and Oral Drug-Likeness

The target compound satisfies all four Lipinski Rule-of-Five criteria: MW = 312.4 g/mol (<500), XLogP3-AA ≈ 3.0 (<5), H-bond donors = 1 (<5), H-bond acceptors = 3 (<10) . By comparison, the dimethoxybenzyl analog (CID 29140224, MW 354.4, HBA = 4) and the 6-fluoro analog (MW 300.33, HBA = 2) also comply, but the target occupies a distinct position in physicochemical space . The target's balanced parameter set—particularly its intermediate lipophilicity and single H-bond donor—places it within the favorable property ranges for orally bioavailable CNS drugs as defined by the CNS MPO desirability function .

Lipinski Rule-of-Five
Class-level inference
MW 312.4, logP ~3.0, HBD 1, HBA 3
Non-redundant physicochemical bin for library diversity
Computed drug-likeness; no oral bioavailability data
Drug-likeness Oral bioavailability Lead selection

Optimal Scientific and Industrial Applications


CNS Drug Discovery Screening with Balanced Lipophilicity

With an estimated logP of ~3.0—0.5 units higher than the ethyl-linker analog—this compound fills a specific lipophilicity gap in screening collections designed for blood-brain barrier penetration. It is suitable for inclusion in CNS-focused compound libraries where candidates in the logP 2–4 range are preferentially selected .

Linker Length and Conformational Flexibility SAR Studies

The propyl linker provides 7 rotatable bonds versus 6 in the ethyl analog, enabling systematic evaluation of how conformational entropy and linker flexibility affect target binding. This compound can serve as a matched molecular pair with the ethyl analog to isolate the effect of a single methylene insertion on potency and selectivity .

Indole 5-Position Substituent Optimization

The 5-methoxy group contributes an H-bond acceptor distinct from the 6-fluoro or 4-bromo substitution patterns available in other analogs. This compound is valuable for probing H-bond requirements in the 5-position binding pocket of target proteins, particularly where methoxy oxygen engagement is hypothesized .

Chemical Biology Probe Development

The methoxy group at the indole 5-position offers a potential handle for late-stage demethylation to a phenol, enabling further functionalization with biotin, fluorophores, or photoaffinity tags. This synthetic versatility, combined with the compound's favorable drug-likeness profile, makes it a suitable starting point for chemical probe development .

Application
Selection Property
Validation Focus
CNS drug discovery screening
Lipophilicity range for blood-brain barrier penetration
CNS MPO parameter review
Linker length SAR studies
Conformational flexibility (rotatable bond count)
Entropy-driven binding affinity analysis
Indole 5-position substituent SAR
H-bond acceptor count at indole 5-position
Target pocket H-bond requirement mapping
Chemical probe development
Synthetic handle for functionalization
Demethylation and conjugation feasibility assessment
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